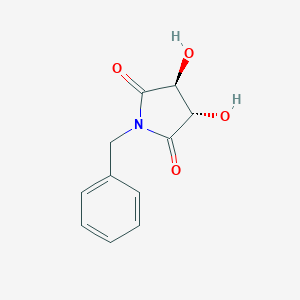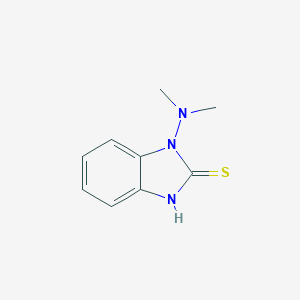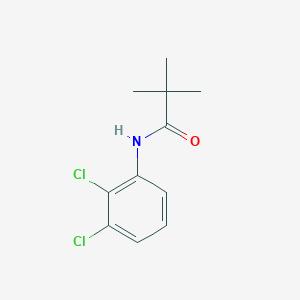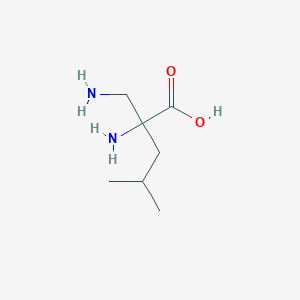
2-Amino-2-(aminomethyl)-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(aminomethyl)-4-methylpentanoic acid, also known as BMAA, is a non-proteinogenic amino acid that is naturally occurring in some cyanobacteria species. It has been suggested that BMAA may be linked to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of 2-Amino-2-(aminomethyl)-4-methylpentanoic acid-induced neurotoxicity is not fully understood. However, it has been proposed that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can act as an excitotoxin, leading to excessive stimulation of glutamate receptors and subsequent neuronal death. 2-Amino-2-(aminomethyl)-4-methylpentanoic acid has also been shown to disrupt protein synthesis and induce oxidative stress, which may contribute to its neurotoxic effects.
Biochemische Und Physiologische Effekte
2-Amino-2-(aminomethyl)-4-methylpentanoic acid has been shown to have several biochemical and physiological effects. Studies have shown that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can induce oxidative stress, disrupt protein synthesis, and activate inflammatory pathways. 2-Amino-2-(aminomethyl)-4-methylpentanoic acid has also been shown to induce mitochondrial dysfunction and lead to neuronal death.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-2-(aminomethyl)-4-methylpentanoic acid has several advantages for lab experiments. It can be synthesized in high purity and yield using a simple synthesis method. 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can also induce neurotoxicity in vitro and in vivo, making it a useful tool for studying the mechanisms of neurodegenerative diseases. However, 2-Amino-2-(aminomethyl)-4-methylpentanoic acid also has limitations. It is not a naturally occurring amino acid and may not accurately reflect the effects of endogenous 2-Amino-2-(aminomethyl)-4-methylpentanoic acid. Additionally, 2-Amino-2-(aminomethyl)-4-methylpentanoic acid has been shown to have non-specific effects on cells, making it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for 2-Amino-2-(aminomethyl)-4-methylpentanoic acid research. One area of interest is the role of 2-Amino-2-(aminomethyl)-4-methylpentanoic acid in neurodegenerative diseases. Further studies are needed to determine the exact mechanisms by which 2-Amino-2-(aminomethyl)-4-methylpentanoic acid induces neurotoxicity and its potential role in disease pathogenesis. Another area of interest is the development of 2-Amino-2-(aminomethyl)-4-methylpentanoic acid as a therapeutic target. Studies have shown that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can induce neurotoxicity, but it is not clear whether reducing 2-Amino-2-(aminomethyl)-4-methylpentanoic acid levels can prevent or treat neurodegenerative diseases. Further research is needed to determine the potential therapeutic applications of 2-Amino-2-(aminomethyl)-4-methylpentanoic acid.
Synthesemethoden
2-Amino-2-(aminomethyl)-4-methylpentanoic acid can be synthesized by reacting 2-acetamidoacrylic acid with formaldehyde and ammonia. The reaction yields 2-Amino-2-(aminomethyl)-4-methylpentanoic acid in high purity and yield. This synthesis method has been used in several studies to produce 2-Amino-2-(aminomethyl)-4-methylpentanoic acid for scientific research.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(aminomethyl)-4-methylpentanoic acid has been widely studied for its potential role in neurodegenerative diseases. Studies have shown that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can induce neurotoxicity in vitro and in vivo, leading to neuronal death. 2-Amino-2-(aminomethyl)-4-methylpentanoic acid has also been found in high concentrations in the brains of patients with neurodegenerative diseases. These findings suggest that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid may play a role in the pathogenesis of these diseases.
Eigenschaften
CAS-Nummer |
170384-28-8 |
|---|---|
Produktname |
2-Amino-2-(aminomethyl)-4-methylpentanoic acid |
Molekularformel |
C7H16N2O2 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-amino-2-(aminomethyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-5(2)3-7(9,4-8)6(10)11/h5H,3-4,8-9H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
OVKIKTHULMQRQL-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CN)(C(=O)O)N |
Kanonische SMILES |
CC(C)CC(CN)(C(=O)O)N |
Synonyme |
L-Leucine, 2-(aminomethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



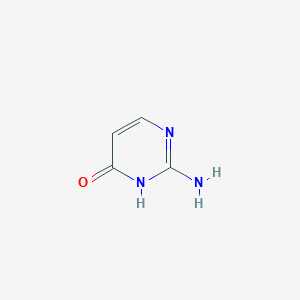
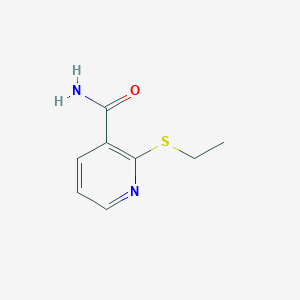
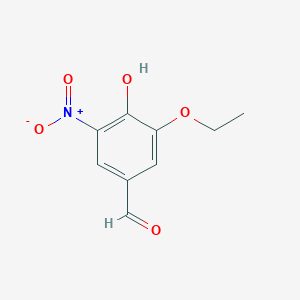
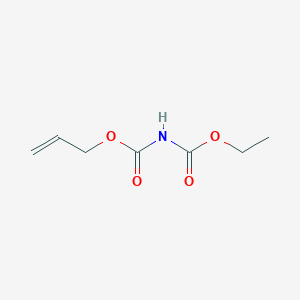
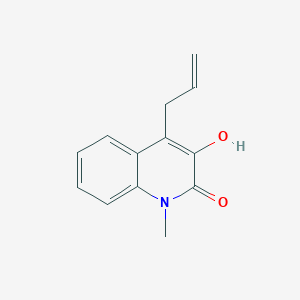
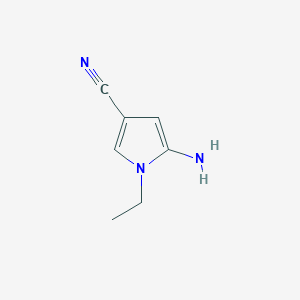
![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)
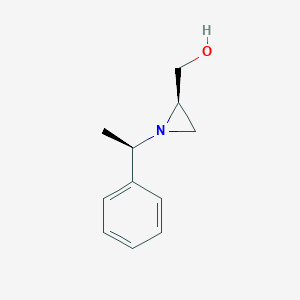
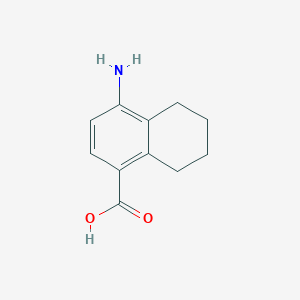
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)

